molecular formula C16H14O B12916451 Trans-2,5-diphenyl-2,5-dihydrofuran

Trans-2,5-diphenyl-2,5-dihydrofuran

Cat. No.: B12916451
M. Wt: 222.28 g/mol
InChI Key: SQAYPBQBAVQLAP-HOTGVXAUSA-N
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Description

Trans-2,5-diphenyl-2,5-dihydrofuran ( 128237-79-6) is a high-value 2,5-diarylfuran scaffold of significant interest in scientific research and development. This compound belongs to a class of heterocycles recognized as privileged structures in medicinal chemistry, acting as a core building block for the development of novel therapeutic agents . Studies highlight the potential of 2,5-diarylfurans as DNA minor groove binders and RNA binders, and they have demonstrated promising antimicrobial and anticancer activities . Furthermore, this scaffold is investigated for its COX-2 enzyme inhibitory properties . Beyond pharmaceutical applications, its rigid, conjugated structure makes it a candidate in material science, particularly in the development of blue emissive materials for optoelectronics and as a component in organic oligomers for photonic applications . The compound is a synthetic intermediate that can be prepared via transition-metal-free methodologies, such as the singlet oxygen oxidation of 1,3-dienes followed by dehydration, offering a sustainable approach to important furan building blocks . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

(2S,5S)-2,5-diphenyl-2,5-dihydrofuran

InChI

InChI=1S/C16H14O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12,15-16H/t15-,16-/m0/s1

InChI Key

SQAYPBQBAVQLAP-HOTGVXAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C=C[C@H](O2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C=CC(O2)C3=CC=CC=C3

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Trans 2,5 Diphenyl 2,5 Dihydrofuran and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing profound insights into the molecular framework, connectivity, and stereochemistry.

High-Resolution 1H and 13C NMR for Structural Elucidation

High-resolution 1H and 13C NMR spectroscopy are indispensable first steps in characterizing dihydrofuran derivatives. The chemical shifts (δ) of protons and carbons provide a detailed map of the electronic environment of each nucleus.

For instance, in a series of furan-substituted dihydrofuran compounds, the 1H NMR spectra show characteristic signals for the dihydrofuran ring protons. arkat-usa.org The protons on the carbon atoms adjacent to the oxygen atom (C2 and C5) typically resonate at a lower field due to the deshielding effect of the electronegative oxygen. The olefinic protons within the dihydrofuran ring exhibit distinct chemical shifts as well.

In the 13C NMR spectra, the carbons bonded to the oxygen atom (C2 and C5) appear at a lower field (higher ppm value) compared to other sp³ hybridized carbons in the ring. The olefinic carbons (C3 and C4) also have characteristic chemical shifts in the range of δ 120-140 ppm. For example, in 2-(2-furyl)-2-phenyl-2,3,6,7-tetrahydrobenzofuran-4(5H)-one, the C-O carbon of the dihydrofuran ring appears at δ 90.42 ppm. arkat-usa.org

The following table summarizes typical NMR data for dihydrofuran analogs:

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
5-Phenyldihydrofuran-2(3H)-one7.43-7.34 (m, 5H), 5.52 (t, J = 7.0 Hz, 1H), 2.70-2.64 (m, 3H), 2.27-2.15 (m, 1H)176.7, 139.4, 128.8, 128.5, 125.3, 81.3, 30.9, 28.9
5-(4-Fluorophenyl)dihydrofuran-2(3H)-one7.35-7.33 (m, 2H), 7.12-7.07 (m, 2H), 5.50 (t, J = 8.0 Hz, 1H), 2.70-2.66 (m, 3H), 2.22-2.13 (m, 1H)176.6, 162.7 (d, J = 246.1 Hz), 135.1 (d, J = 2.4 Hz), 127.2 (d, J = 9.1 Hz), 115.7 (d, J = 21.6 Hz), 80.7, 31.0, 29.0
5-(4-Nitrophenyl)dihydrofuran-2(3H)-one8.27 (d, J = 8.4 Hz, 2H), 7.53 (d, J = 8.4 Hz, 2H), 5.60 (t, J = 7.2 Hz, 1H), 2.78-2.68 (m, 3H), 2.19-2.14 (m, 1H)175.9, 147.9, 146.6, 125.9, 124.1, 79.6, 30.9, 28.6

Data sourced from a study on the synthesis of γ-lactones. rsc.org

Application of COSY and HMBC for Connectivity Analysis

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between atoms.

COSY experiments reveal proton-proton (1H-1H) coupling networks, helping to identify adjacent protons. For example, in isosarcophytoxide derivatives containing a 2,5-dihydrofuran (B41785) moiety, COSY correlations can delineate partial structures within the molecule. mdpi.com A cross-peak between two proton signals in a COSY spectrum indicates that they are spin-coupled, usually through two or three bonds.

HMBC experiments, on the other hand, show correlations between protons and carbons that are separated by two or three bonds (2JC,H and 3JC,H). This is particularly useful for connecting different spin systems identified by COSY and for assigning quaternary carbons, which are not visible in proton-coupled carbon spectra. For instance, in the structural elucidation of furan-substituted dihydrofurans, HMBC correlations were key in confirming the attachment of a phenyl group to a specific carbon atom. arkat-usa.org Similarly, HMBC was used to assign the structure of salvinorin A derivatives, where correlations from specific protons to carbonyl carbons were observed. nih.gov

Determination of cis/trans Stereochemistry using NMR Coupling Constants (e.g., 4JH,H)

The relative stereochemistry of substituents on the dihydrofuran ring, specifically the cis or trans relationship, can often be determined by analyzing the coupling constants (J-values) between protons. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled nuclei.

For 2,5-disubstituted 2,5-dihydrofurans, the four-bond coupling constant (4JH,H) between the protons at C2 and C5 can be particularly informative. It has been shown that the trans isomer generally exhibits a larger 4JH,H coupling constant compared to the cis isomer. mdpi.comnih.gov This difference, although sometimes small, can be a reliable indicator of stereochemistry when supported by computational calculations. mdpi.comnih.gov In some 2,5-dihydro-compounds, these coupling constants were found to be less than 0.5 Hz. researchgate.net

The stereochemistry of divinyl ketones has also been assigned using 3JC,H coupling constants, with trans isomers showing values around 13 Hz and cis isomers showing values between 6.4 and 7.3 Hz. rsc.org

Conformation Analysis via NMR Data (e.g., Pseudoaxial/Pseudoequatorial Orientations)

The dihydrofuran ring is not planar and adopts a puckered conformation, often described as an "envelope" or "twist" conformation. The substituents at C2 and C5 can occupy either pseudoaxial or pseudoequatorial positions. NMR data, particularly coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformation of the ring and the orientation of the substituents. psu.edu

For example, in the hydrolysis products of Diels-Alder adducts of furan (B31954), the conformation of the resulting dihydrofuranol was studied. psu.edu The analysis of coupling constants can help to determine the dihedral angles between adjacent protons, which in turn provides information about the ring's pucker and the orientation of the substituents.

Vibrational Spectroscopy (FT-IR) in Structural Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of trans-2,5-diphenyl-2,5-dihydrofuran and its analogs, FT-IR can confirm the presence of key structural features.

The C-O-C ether linkage of the dihydrofuran ring typically shows strong absorption bands in the region of 1250-1000 cm-1. The C=C stretching vibration of the double bond within the ring usually appears around 1650-1600 cm-1. arkat-usa.org The presence of phenyl groups is indicated by C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the aromatic region (approximately 1600-1450 cm-1).

The following table shows characteristic FT-IR absorption bands for some dihydrofuran derivatives:

CompoundKey FT-IR Absorptions (cm-1)Functional Group
2-(1-Phenylvinyl)furan derivative3061, 2925, 2867, 1674, 1604C-H (aromatic, aliphatic), C=O, C=C
2-(2-Furyl)-2-phenyl-2,3,6,7-tetrahydrobenzofuran-4(5H)-one3028, 2964, 2926, 1635C-H (aromatic, aliphatic), C=O
5-Phenyldihydrofuran-2(3H)-one3032, 2930, 1775, 1174, 1025C-H (aromatic, aliphatic), C=O (lactone), C-O

Data compiled from various synthetic studies. arkat-usa.orgrsc.org

X-ray Diffraction Studies for Solid-State Structure and Stereochemistry Confirmation

While NMR and FT-IR provide valuable information about the structure and functional groups, single-crystal X-ray diffraction provides the most definitive evidence for the solid-state structure and absolute stereochemistry of a molecule. psu.edu

For crystalline samples, X-ray diffraction analysis can precisely determine the bond lengths, bond angles, and torsional angles within the molecule. This allows for an unambiguous confirmation of the trans stereochemistry of the phenyl groups in this compound. The analysis also reveals the conformation of the dihydrofuran ring in the solid state, for example, confirming an envelope conformation in 5,5-diphenyldihydrofuran-2(3H)-one. iosrjournals.org

In a study of diphenylmethylene(2-benzo[b]thienyl)fulgides, X-ray diffraction was used to establish the molecular structures of the E- and Z-isomers, revealing details about the planarity and torsion angles of the different ring systems. beilstein-journals.org Similarly, the crystal structure of a Diels-Alder adduct of furan and an azirine confirmed the stereochemistry of the product. psu.edu

Computational and Theoretical Investigations of Trans 2,5 Diphenyl 2,5 Dihydrofuran

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods can predict molecular geometries, electronic distributions, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the ground state properties of medium-sized organic molecules like trans-2,5-diphenyl-2,5-dihydrofuran.

DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.net For the related 2,5-diphenyl furan (B31954), theoretical geometrical parameters calculated by DFT have shown good agreement with experimental data. researchgate.net These calculations can also determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net For instance, a study on 2,5-diphenyl furan calculated a HOMO-LUMO energy gap of 2.7113 eV, suggesting significant charge transfer within the molecule. researchgate.net

Furthermore, DFT is instrumental in investigating reaction energetics. It can be used to calculate the energies of reactants, products, and transition states, thereby mapping out the potential energy surface of a reaction. vhu.edu.vnmdpi.com This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics. For example, DFT calculations have been used to explore the catalytic cycles of reactions involving dihydrofuran synthesis, elucidating the free energies of various steps. vhu.edu.vn

Table 1: Selected DFT-Calculated Properties for Furan Derivatives

Property2,5-Diphenyl Furan (DPF)Notes
HOMO-LUMO Energy Gap 2.7113 eVIndicates charge transfer within the molecule. researchgate.net
Point Group Symmetry CsUseful for interpreting IR and Raman spectra. researchgate.net

Note: Data for the specific this compound was not explicitly found, so data for the closely related 2,5-diphenyl furan is presented as an illustrative example of the types of properties calculated using DFT.

Ab Initio Methods for Accurate Potential Energy Surfaces and Intermediates

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can provide very accurate results, albeit at a greater computational expense. These methods are particularly valuable for constructing precise potential energy surfaces (PES) and characterizing fleeting reaction intermediates.

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are used to map the PES for reactions involving dihydrofurans. sci-hub.seacs.org This detailed surface allows for the identification of all possible reaction pathways, including the location of transition states and intermediates. sci-hub.seacs.org For example, ab initio calculations on the reaction of silylene with 2,5-dihydrofuran (B41785) revealed barrierless pathways to form both a π-adduct and an O-donor complex. acs.org

The accurate description of intermediates is a key strength of ab initio methods. In the formation of dihydrofurans from α-diazoketones, for instance, ab initio molecular orbital calculations have been instrumental in understanding the role of cyclopropane (B1198618) intermediates and ruling out certain cycloaddition mechanisms. cdnsciencepub.com These calculations can distinguish between different proposed mechanisms, such as a direct dipolar cycloaddition versus a cyclopropanation-ring opening-cyclization pathway, by evaluating the energetics of the respective intermediates and transition states. cdnsciencepub.com

Conformational Analysis and Stability Studies

The three-dimensional structure of a molecule is intimately linked to its reactivity and physical properties. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Energetic Landscape of cis versus trans Isomers of 2,5-Dihydrofurans

The relative stability of cis and trans isomers of substituted 2,5-dihydrofurans is a critical aspect of their chemistry. Computational methods can quantify the energy differences between these isomers, providing insight into their equilibrium populations.

In the case of 2,5-dicarboxy-2,5-dihydrofurans, it has been noted that both cis and trans isomers are possible, and controlling the stereochemical outcome of their synthesis has been a challenge. nih.gov While experimental studies have worked to distinguish and quantify the ratios of these isomers, computational studies can provide the underlying energetic rationale for the observed product distributions. nih.govresearchgate.net For some substituted dihydrofurans, the trans isomer is found to be the more stable product. nih.gov However, in other cases, a mixture of cis and trans isomers is obtained, and the ratio can be influenced by the reaction conditions. arkat-usa.org

Theoretical calculations can model the steric and electronic interactions that dictate the relative energies of the isomers. For instance, the repulsion between bulky substituents in the cis configuration can lead to its destabilization relative to the trans isomer, where the substituents are further apart.

Influence of Substituents on Ring Conformation and Stability

Substituents can have a profound effect on the preferred conformation of the ring. For instance, in radical-cyclization reactions to form furan-substituted dihydrofurans, the use of trifluoromethylated 1,3-dicarbonyl compounds led to the formation of trans-isomers of the dihydrofuran product, a change in stereochemistry attributed to the influence of the substituent. arkat-usa.org

Computational studies can systematically investigate these substituent effects. By calculating the energies of different conformations for a range of substituted dihydrofurans, a comprehensive understanding of the interplay between steric and electronic factors can be achieved. These studies can predict how different functional groups will affect the ring's pucker and the relative stability of the molecule, which in turn influences its reactivity in subsequent chemical transformations.

Reaction Pathway Analysis and Transition State Characterization

Understanding the mechanism of a chemical reaction requires a detailed map of the reaction pathway, including the identification of all intermediates and transition states. Computational chemistry is an indispensable tool for this purpose.

For reactions leading to the formation of 2,5-dihydrofurans, computational analysis can elucidate the step-by-step mechanism. For example, in the synthesis of dihydrofurans from α-diazoketones and enol ethers, a proposed mechanism involves a cyclopropanation-ring opening-cyclization pathway. cdnsciencepub.com Computational studies can validate such a mechanism by locating the transition states for each step and confirming that they connect the proposed intermediates along a viable reaction coordinate. The characterization of a transition state involves not only determining its energy and geometry but also performing a vibrational frequency analysis, which should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

In the reaction of silylene with 2,5-dihydrofuran, computational exploration of the potential energy surface identified two key transition states, TS1 and TS2, for the further reaction of the initially formed π-adduct. acs.org These transition states were found to have positive enthalpies relative to the reactants, indicating the presence of energy barriers for these pathways. acs.org Similarly, for the reaction of the O-adduct, a transition state (TS3) for ring expansion was identified. acs.org Such detailed characterization of transition states is crucial for predicting reaction outcomes and designing more efficient synthetic routes.

Table 2: Computationally Characterized Intermediates and Transition States in Dihydrofuran Chemistry

Reaction SystemIntermediate/Transition StateComputational MethodFinding
α-Diazoketone + Enol EtherCyclopropane intermediateAb initio MOFavored over a direct dipolar cycloaddition mechanism. cdnsciencepub.com
SiH2 + 2,5-Dihydrofuranπ-adduct (3-oxa-6-sila-bicyclo cdnsciencepub.comacs.orghexane)G3 level theoryFormed via a barrierless, exothermic process. acs.org
SiH2 + 2,5-DihydrofuranO-donor complex (2,5-DHF··SiH2)G3 level theoryFormed via a barrierless, exothermic process. acs.org
SiH2 + 2,5-DihydrofuranTS1 (Transition State)G3 level theoryLeads to 3-vinylsiloxetane with a positive enthalpy barrier. acs.org

Computational Insights into Radical and Ionic Mechanisms

Computational studies have been vital in distinguishing between radical and ionic mechanisms in reactions involving dihydrofurans. For example, in the OH-initiated oxidation of 2,5-dihydrofuran, theoretical investigations at the M06-2X level of theory helped to understand the formation of furan. researchgate.net These calculations revealed that the abstraction of a hydrogen atom, a radical process, is a significant pathway, competing with the addition of the OH radical to the double bond. researchgate.net This explains the experimental observation of furan as a major product in this reaction. researchgate.net

In another example, the radiation-induced polymerization of 2,3-dihydrofuran (B140613) was investigated using low-temperature EPR spectroscopy and quantum chemical calculations. researchgate.net These studies identified various transient species, including dimer radical cations and dihydrofuryl radicals. researchgate.net The results suggested that the polymerization primarily proceeds through a cationic mechanism initiated by a dimer carbocation, while the free-radical pathway leads to the formation of low molecular weight oligomers. researchgate.net

The versatility of radical reactions, often initiated by single-electron-transfer (SET) processes, has been highlighted in various synthetic applications. unipv.it Silver-catalyzed reactions, for instance, are known to proceed via radical pathways and have been used for the alkylation of various organic molecules. unipv.it While specific computational studies on the radical and ionic mechanisms for this compound are not extensively detailed in the provided results, the principles from related dihydrofuran systems underscore the power of computational chemistry in dissecting complex reaction mechanisms.

Intermolecular Interactions and Hydrogen Bonding Studies with Dihydrofurans

The nature of non-covalent interactions, particularly hydrogen bonds, plays a crucial role in the structure, stability, and reactivity of molecules. Computational and experimental studies on dihydrofurans have provided a detailed understanding of these interactions.

Stability of Hydrogen-Bonded Complexes involving 2,5-Dihydrofuran

Similarly, matrix isolation FTIR spectroscopy and density functional theory (DFT) calculations were used to study the hydrogen-bonded complexes of methanol (B129727) with furan and 2,5-dihydrofuran. rsc.org The results showed that 2,5-dihydrofuran forms a stronger O-H···O hydrogen bond with methanol compared to furan. rsc.org This increased stability is attributed to the electronic properties of the 2,5-dihydrofuran ring.

Table 1: Comparison of Hydrogen-Bonded Complexes with Dihydrofurans

Hydrogen Bond DonorHydrogen Bond AcceptorRelative StabilityReference
2,2,2-trifluoroethanol (TFE)2,5-DihydrofuranHighest nih.gov
2,2,2-trifluoroethanol (TFE)2,3-DihydrofuranLower nih.gov
2,2,2-trifluoroethanol (TFE)3,4-DihydropyranLower nih.gov
Methanol2,5-DihydrofuranHigher rsc.org
MethanolFuranLower rsc.org

This table is generated based on the provided text and is for illustrative purposes.

Comparison of Bonding Sites (O-atom vs. π-electrons) in Dihydrofuran Interactions

Dihydrofurans present two potential sites for hydrogen bonding: the oxygen atom with its lone pair of electrons and the π-electrons of the double bond. nih.gov Computational studies have been employed to determine the preferred binding site.

In the case of the complexes between TFE and the three heterocyclic compounds (2,3-DHF, 2,5-DHF, and 3,4-DHP), the O-H···O hydrogen bond was found to be more stable than the O-H···π type interaction in all three cases. nih.gov This preference for the oxygen atom as the hydrogen bond acceptor is a common feature in such systems.

Similarly, for the complexes of methanol with furan and 2,5-dihydrofuran, theoretical calculations identified both O-H···O and O-H···π hydrogen-bonded structures. rsc.org The experimental infrared spectra were assigned to the more stable O-H···O bonded conformers. rsc.org This indicates that even with the presence of a π-system, the oxygen atom is the more favorable site for hydrogen bonding.

Theoretical investigations on furan dimers also show that C-H···O hydrogen bonds can be formed, where a hydrogen atom from one molecule interacts with the oxygen of the other. nih.gov The electrostatic potential maps of 2,5-dihydrofuran indicate a negative charge concentration on the oxygen atom and partially on the double bond, making both potential interaction sites for positively charged species. nih.gov However, for the formation of 2,5-dihydrofuran dimers, stacking interactions between the rings are considered the decisive mechanism for dimer formation. nih.gov

Advanced Chemical Transformations and Derivatization Strategies

Functionalization of the Dihydrofuran Ring System

The dihydrofuran ring presents two primary sites for functionalization: the internal carbon-carbon double bond and the peripheral phenyl groups.

The double bond within the 2,5-dihydrofuran (B41785) ring is susceptible to a variety of addition and metal-catalyzed reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Metal-Catalyzed Cross-Coupling: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, can be applied to dihydrofurans. For instance, the reaction of 2,3-dihydrofuran (B140613) with aryl iodides using a P-containing palladacycle catalyst selectively yields 2-aryl-2,3-dihydrofurans, while diaryliodonium salts produce 2-aryl-2,5-dihydrofurans. organic-chemistry.org Similarly, rhodium-catalyzed reactions of 2,5-dihydrofuran with arylboronic acids can lead to arylated products through various pathways, including oxidative arylation to form 3-aryl or 4-aryl-2,3-dihydrofurans. researchgate.net

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond can be achieved with high enantioselectivity. Rhodium-catalyzed asymmetric hydroformylation of 2,5-dihydrofuran using specific phosphine-phosphonite ligands yields tetrahydrofuran-3-carbaldehyde (B41593) with up to 91% enantiomeric excess. doi.org

Radical Reactions: Manganese(III) acetate (B1210297) can mediate the radical cyclization of 1,3-dicarbonyl compounds with alkenes to produce substituted dihydrofurans. arkat-usa.org This highlights the capability of the double bond to participate in radical addition cascades.

Cycloadditions: The unsaturated bond can participate in cycloaddition reactions. For example, visible-light-promoted cyclizations of mixed iodonium-sulfoxonium ylides with styrene (B11656) derivatives, which are structurally related to the phenyl-substituted dihydrofuran, result in a [3+2] cycloaddition to yield highly substituted dihydrofurans. nih.gov

A summary of representative reactions at the dihydrofuran double bond is presented below.

Reaction TypeCatalyst/ReagentSubstrate(s)Product Type
Heck ReactionPalladium complex2,3-Dihydrofuran, Aryl iodide2-Aryl-2,3-dihydrofuran organic-chemistry.org
Heck ReactionPalladium complex2,3-Dihydrofuran, Diaryliodonium salt2-Aryl-2,5-dihydrofuran organic-chemistry.org
Asymmetric HydroformylationRhodium complex with chiral ligand2,5-DihydrofuranTetrahydrofuran-3-carbaldehyde doi.org
C-H AlkylationRhodium complexAromatic amide, Dihydrofuran2-Aryltetrahydrofuran rsc.org
Radical CyclizationManganese(III) acetate1,3-Dicarbonyl, AlkeneSubstituted Dihydrofuran arkat-usa.org
[3+2] PhotocycloadditionVisible LightSulfoxonium Ylide, StyreneTri-substituted Dihydrofuran nih.gov

The two phenyl groups of trans-2,5-diphenyl-2,5-dihydrofuran can undergo functionalization through electrophilic aromatic substitution or modern cross-coupling methods. These reactions allow for the fine-tuning of the molecule's electronic and steric properties.

Electrophilic Aromatic Substitution: Standard reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can introduce a wide range of functional groups onto the phenyl rings. The directing effects of the dihydrofuran substituent would influence the position of substitution (ortho, meta, or para).

C-H Bond Arylation: Advanced copper-catalyzed methods allow for the direct arylation of C-H bonds. For example, the combination of a copper catalyst and a diaryliodonium salt can achieve the meta-selective C-H bond arylation of aromatic rings bearing electron-donating substituents. mdpi.com This strategy could be applied to modify the phenyl groups of the title compound.

Chelation-Assisted Functionalization: Rhodium-catalyzed reactions can achieve regioselective addition of ortho C-H bonds in aromatic amides to the double bond of dihydrofurans. rsc.org While this functionalizes a separate aromatic compound, it demonstrates the principle of activating C-H bonds in the presence of the dihydrofuran moiety.

Ring Opening and Ring Contraction/Expansion Reactions of Dihydrofurans

The dihydrofuran ring is not merely a static scaffold; its strained five-membered structure can be manipulated to undergo ring-opening, contraction, or expansion, leading to diverse and valuable molecular frameworks.

Ring-Opening Reactions: The dihydrofuran ring can be opened under various catalytic conditions. Rhodium-catalyzed arylation of 2,5-dihydrofuran with arylboronic acids can be controlled to selectively induce ring-opening, providing access to 2-aryl or 3-aryl homoallylic alcohols. researchgate.net In other systems, Lewis acids can catalyze the intramolecular ring-opening benzannulation of dihydrofuran acetals to form functionalized carbazoles. mdpi.com Biotransformation studies have also shown that fungal metabolism can cleave aromatic rings to produce dihydrofuran-containing structures like (5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)acetic acid, demonstrating enzymatic ring-opening and rearrangement pathways. nih.gov

Ring Contraction: A notable transformation of 2,5-dihydrofurans is their photochemical ring contraction to form highly functionalized oxetanes. rsc.orgbohrium.com This reaction, when performed with diazo compounds under visible light, proceeds without a catalyst and tolerates a wide range of functional groups. rsc.orgbeilstein-journals.org The mechanism is proposed to involve the formation of an oxonium ylide intermediate, followed by a diradical-mediated rearrangement and cyclization. rsc.orgbohrium.com

Ring Expansion: Dihydrofurans can be the products of ring expansion from smaller rings. For example, the copper-catalyzed ring expansion of vinyl oxiranes is a highly selective method for producing 2,5-dihydrofurans. google.com Similarly, the rearrangement of chiral (S)-2-vinyloxirane structures can yield chiral (R)-2-alkyl-2,5-dihydrofurans. researchgate.net

The table below summarizes these transformative reactions.

TransformationStarting Material TypeReagents/ConditionsProduct Type
Ring Opening 2,5-DihydrofuranRhodium catalyst, Arylboronic acidHomoallylic Alcohols researchgate.net
Ring Opening 5-(Indolyl)dihydrofuran acetalLewis Acid (e.g., Sc(OTf)₃)1-Hydroxycarbazoles mdpi.com
Ring Contraction 2,5-DihydrofuranDiazo compound, Visible LightFunctionalized Oxetanes rsc.orgbohrium.combeilstein-journals.org
Ring Expansion Vinyl OxiraneCopper catalyst2,5-Dihydrofuran google.com

Mechanochemical Transformations of Dihydrofuran-Containing Polymers

The incorporation of dihydrofuran moieties into polymer backbones enables novel applications in mechanochemistry, where mechanical force is used to induce specific chemical reactions. This field leverages mechanophores—force-responsive functional groups—to create materials that can change their properties or depolymerize on demand.

Research has demonstrated the generation of poly(2,5-dihydrofuran) (PDHF), a polymer with a low ceiling temperature (T_c), through mechanochemical means. nih.govresearchgate.netnih.gov Low-T_c polymers are desirable for their ability to depolymerize under mild conditions, but they are often difficult to synthesize and handle. nih.govnih.gov

A key strategy involves creating a stable, high-T_c precursor polymer that can be converted into the unstable, low-T_c PDHF when subjected to mechanical force. nih.govresearchgate.net In one such system, a polymer containing cyclobutane-fused tetrahydrofuran (B95107) units was synthesized. nih.govnih.gov When this polymer is subjected to ultrasonication in solution, the mechanical force induces a cycloreversion of the cyclobutane (B1203170) mechanophore. nih.govnih.gov This ring-opening event transforms each precursor unit into three repeat units of PDHF. nih.govresearchgate.netnih.gov The resulting PDHF can then be completely depolymerized back to the 2,5-dihydrofuran monomer in the presence of a ruthenium catalyst. nih.govnih.gov

This approach highlights the power of mechanochemistry to access otherwise elusive polymer structures and to control depolymerization, which has significant implications for developing next-generation sustainable and recyclable plastics. nih.govresearchgate.netd-nb.info The process effectively uses mechanical force to "unlock" a latent instability within the polymer backbone, triggering its degradation into small molecules. d-nb.info While ultrasonication is effective on a lab scale, challenges remain in scaling this process, as methods like extrusion have not yet proven as effective for this specific mechanophore activation. d-nb.info

The table below details the mechanochemical transformation process.

Precursor PolymerActivation MethodMechanophoreTransformationResulting PolymerDepolymerization
Polyether with cyclobutane-fused THF unitsUltrasonicationCyclobutaneForce-induced cycloreversionPoly(2,5-dihydrofuran) (PDHF)Complete depolymerization to 2,5-dihydrofuran with Ru catalyst nih.govnih.gov

Conclusions and Future Perspectives in Trans 2,5 Diphenyl 2,5 Dihydrofuran Research

Summary of Key Achievements in Synthesis and Mechanistic Understanding

The synthesis of the 2,5-dihydrofuran (B41785) core, particularly with trans stereochemistry, has been accomplished through a variety of innovative methods. A significant achievement lies in the electrochemical oxidation of furan (B31954), which provides a route to 2,5-dialkoxy-2,5-dihydrofurans, key precursors that can be further elaborated. google.comresearchgate.net This method is notable for its potential scalability and avoidance of harsh chemical oxidants. Another important strategy involves the reaction of 1,4-dilithio-1,3-diene derivatives with aldehydes, which yields polysubstituted 2,5-dihydrofurans with high regio- and stereoselectivity. nih.gov Mechanistically, this reaction is proposed to proceed through hexa-2,4-diene-1,6-dialcoholate intermediates that cyclize and eliminate lithium oxide. nih.gov

Radical-mediated cyclization reactions, often using manganese(III) acetate (B1210297), have also proven effective for constructing the dihydrofuran ring from 1,3-dicarbonyl compounds and alkenes. arkat-usa.org Mechanistic studies suggest the formation of a manganese(III)-enolato complex, which generates an α-carbon radical that initiates the cyclization cascade. arkat-usa.org Furthermore, gold(I)-catalyzed formal [4+1] cycloadditions of α-diazoesters and propargyl alcohols have emerged as a powerful method. researchgate.net Preliminary investigations point to a mechanism involving a 5-endo-dig cyclization of an α-hydroxy allene (B1206475) intermediate. researchgate.net The understanding of these varied mechanisms, from organometallic intermediates to radical pathways and ylide formations, represents a significant intellectual achievement in the field. researchgate.netbeilstein-journals.org

Outstanding Challenges in Stereoselective Synthesis and Scalability

Despite synthetic successes, significant challenges remain, particularly in achieving high stereoselectivity for the trans isomer and ensuring the scalability of these processes. The synthesis of furanomycin (B1674273), a natural product containing a trans-2,5-disubstituted dihydrofuran ring, highlights both the creativity and the difficulty in stereocontrol. preprints.orgpreprints.org Many syntheses produce mixtures of cis and trans isomers, requiring difficult chromatographic separation. nih.gov For instance, the Birch reduction of 5-methyl-2-furoic acid yields the desired trans-dihydrofuroic acid as the minor isomer. preprints.org

Achieving high diastereoselectivity often relies on substrate control, using chiral starting materials derived from natural sources like (S)-glutamic acid or D-glucose, or employing chiral auxiliaries. preprints.orgnih.gov Rhodium(II)-catalyzed rearrangements of 1-sulfonyl-1,2,3-triazoles have shown excellent trans-diastereoselectivity, dictated by minimizing steric interactions in the transition state, but the multi-step nature of substrate preparation can be a drawback. acs.org

Scalability is a major hurdle for many reported syntheses. rsc.org Methods that rely on expensive or stoichiometric reagents, such as certain transition metal catalysts (e.g., gold, rhodium) or organometallic reagents, can be cost-prohibitive for large-scale production. preprints.orgacs.org Likewise, reactions requiring very low temperatures or extensive purification limit industrial applicability. google.com The development of catalytic, atom-economical, and operationally simple methods that provide high trans-selectivity remains a primary objective for the field.

Potential for Novel Catalytic Systems and Methodologies

The future of trans-2,5-diphenyl-2,5-dihydrofuran synthesis will likely be shaped by the development of novel catalytic systems. Gold and silver catalysis have already shown promise in the cycloisomerization of α-hydroxyallenes to form 2,5-dihydrofurans, with some systems offering good to excellent diastereoselectivity. organic-chemistry.org There is considerable potential in designing new chiral bifunctional ligands for these metals to enhance enantioselectivity for prochiral substrates. organic-chemistry.org

Palladium catalysis, particularly through asymmetric Heck reactions, offers another promising avenue. organic-chemistry.orgacademie-sciences.fr While often used for arylating existing dihydrofurans, designing tandem reactions that form the ring and install the phenyl groups in a single, stereocontrolled operation is a compelling goal. organic-chemistry.orgacademie-sciences.fr Furthermore, the use of earth-abundant metal catalysts, such as iron or copper, is an attractive and more sustainable alternative to precious metals. mdpi.com Iron-catalyzed tandem cyclizations have been reported for other dihydrofuran systems and could potentially be adapted. acs.org

Electrochemical methods, which have been used to prepare 2,5-dialkoxy-2,5-dihydrofurans, represent a particularly innovative approach. google.com Exploring the direct electrochemical synthesis of this compound from simple precursors could offer a scalable and environmentally benign alternative to traditional chemical methods.

Future Directions in Computational Design and Prediction

Computational chemistry is poised to play an increasingly vital role in advancing dihydrofuran research. Density Functional Theory (DFT) calculations have already been employed to elucidate reaction mechanisms, such as the formation of ammonium (B1175870) salts from furanoid precursors and the interaction of carbenes with alkenes to form dihydrofurans. beilstein-journals.orgmdpi.com Future DFT studies could be instrumental in designing novel catalytic systems by modeling transition states, predicting catalyst-substrate interactions, and identifying the origins of stereoselectivity. This predictive power can significantly reduce the experimental effort required to optimize reaction conditions and develop new catalysts.

A significant application of computational methods is in structure elucidation. For complex natural products containing the 2,5-dihydrofuran moiety, computational calculation of NMR parameters, such as long-range J-coupling constants (⁴JHH), has been successfully used to definitively assign the trans or cis relative configuration, providing a powerful tool to complement experimental data. semanticscholar.org

Beyond mechanistic studies, Quantitative Structure-Property Relationship (QSPR) models offer a path to predict the physical and chemical properties of new dihydrofuran derivatives before they are synthesized. rsc.org While models exist for simpler furans, developing specific QSPR and deep learning neural networks for substituted dihydrofurans could accelerate the discovery of molecules with desired characteristics, such as specific flammability properties or biological activity. nih.gov

Untapped Reactivity Profiles and Derivatization Opportunities

The this compound scaffold possesses latent reactivity that remains largely untapped. The central double bond is a key functional handle for further molecular elaboration. It can potentially undergo a range of transformations, including epoxidation, dihydroxylation, hydrogenation, or cycloaddition reactions, to generate a diverse library of more complex, three-dimensional structures. The development of stereoselective modifications of this double bond would be particularly valuable.

The discovery that certain novel 2,5-dihydrofuran derivatives exhibit significant in vitro anticancer activity opens up exciting avenues for medicinal chemistry. nih.gov This suggests that the dihydrofuran ring can act as a pharmacophore or a scaffold for building biologically active molecules. Future work should focus on the systematic synthesis of this compound analogs with varied substitution patterns on the phenyl rings to establish structure-activity relationships (SAR). Such studies could lead to the identification of lead compounds for the development of new therapeutic agents. The synthesis of conjugates, for example by linking the dihydrofuran core to other pharmacologically active moieties like pyrazole, has also shown promise in creating anti-inflammatory and anti-malarial agents. This molecular hybridization approach represents a significant opportunity for future derivatization efforts.

Q & A

Q. What are the common synthetic routes for trans-2,5-diphenyl-2,5-dihydrofuran, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization or catalytic methods. For example, Pd(0)-catalyzed alkylation/cyclization (as used for analogous trans-2,6-piperidine alkaloids) can be adapted . Optimization often involves Box-Behnken experimental design (a Response Surface Methodology) to evaluate factors like temperature, catalyst loading, and reaction time . For dihydrofuran derivatives, NMR spectroscopy (δ 4.65–5.12 for olefinic protons) and X-ray crystallography are critical for structural validation .

Q. How is the crystal structure of this compound determined, and what non-covalent interactions stabilize its conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For hexasubstituted dihydrofurans, CCDC deposition (e.g., CCDC 1828960) provides full structural data, including bond angles (e.g., C–C–Br ≈ 120.3°) and torsional parameters . Weak interactions like C–H⋯H and π-stacking between phenyl groups are critical for stabilization .

Q. What spectroscopic techniques are most reliable for characterizing dihydrofuran derivatives?

  • Methodological Answer :
  • NMR : Key signals include olefinic protons (δ ~4.6–5.1) and substituent-dependent splitting (e.g., J = 6 Hz for methyl groups) .
  • IR : Peaks at 910–1660 cm⁻¹ confirm C=C and lactone functionalities .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 532.26 for C₂₈H₂₀Br₂O derivatives) validates molecular formulae .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental data (e.g., NMR vs. X-ray) for dihydrofuran conformers?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and NMR chemical shifts. Discrepancies arise from dynamic effects (e.g., ring puckering in solution vs. solid-state rigidity). Compare computed vs. experimental J-coupling constants (e.g., J = 6 Hz for trans isomers) to validate models .

Q. What strategies mitigate steric hindrance during the synthesis of heavily substituted dihydrofurans?

  • Methodological Answer :
  • Steric Maps : Use crystallographic data (e.g., bond angles <120° for crowded substituents) to predict steric clashes .
  • Stepwise Functionalization : Introduce bulky groups (e.g., phenyl) post-cyclization to avoid kinetic traps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How do electronic effects of substituents influence the reactivity of the dihydrofuran ring?

  • Methodological Answer : Electron-withdrawing groups (e.g., Br) increase ring strain and electrophilicity, favoring nucleophilic attacks. Hammett constants (σ) quantify substituent effects on reaction rates. For example, bromine substituents (σ ~0.23) accelerate ring-opening reactions compared to phenyl groups (σ ~-0.01) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.